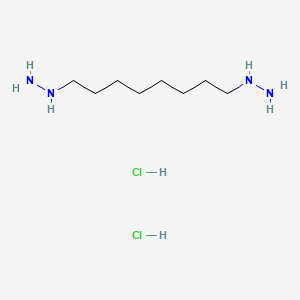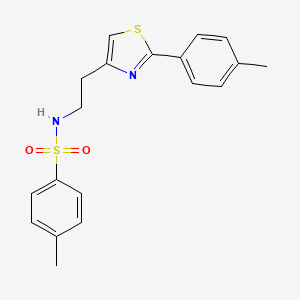
1,8-Dihydrazinyloctane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dihydrazinyloctane dihydrochloride, also known as DDAO, is a chemical compound that has been used in scientific research for various applications. This compound is a derivative of hydrazine and has been synthesized through various methods. In
作用機序
1,8-Dihydrazinyloctane dihydrochloride acts as a fluorescent probe by reacting with ROS to form a fluorescent product. This reaction is based on the oxidation of the hydrazine moiety in 1,8-Dihydrazinyloctane dihydrochloride by ROS, which results in the formation of a fluorescent compound. The fluorescence intensity of 1,8-Dihydrazinyloctane dihydrochloride is directly proportional to the concentration of ROS in the sample.
Biochemical and Physiological Effects:
1,8-Dihydrazinyloctane dihydrochloride has been shown to have low toxicity and is considered safe for use in scientific research. However, its effects on biochemical and physiological processes are still being studied. It has been reported that 1,8-Dihydrazinyloctane dihydrochloride can inhibit the growth of cancer cells in vitro, but further studies are needed to confirm this effect.
実験室実験の利点と制限
One of the advantages of using 1,8-Dihydrazinyloctane dihydrochloride in lab experiments is its high sensitivity and selectivity for ROS detection. Additionally, 1,8-Dihydrazinyloctane dihydrochloride is easy to synthesize and has a low cost compared to other fluorescent probes. However, one of the limitations of using 1,8-Dihydrazinyloctane dihydrochloride is its low water solubility, which can affect its performance in aqueous solutions.
将来の方向性
There are several future directions for the use of 1,8-Dihydrazinyloctane dihydrochloride in scientific research. One of the potential applications is its use in the development of biosensors for the detection of ROS in living cells. Additionally, 1,8-Dihydrazinyloctane dihydrochloride can be used in the synthesis of new polymeric materials for drug delivery and tissue engineering applications. Finally, further studies are needed to explore the potential anticancer effects of 1,8-Dihydrazinyloctane dihydrochloride and its mechanism of action.
Conclusion:
In conclusion, 1,8-Dihydrazinyloctane dihydrochloride is a chemical compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1,8-Dihydrazinyloctane dihydrochloride has the potential to be a valuable tool in scientific research and its applications in various fields are still being explored.
合成法
1,8-Dihydrazinyloctane dihydrochloride can be synthesized through the reaction of 1,8-dibromo-octane with hydrazine hydrate in the presence of sodium hydroxide. The product is then purified through recrystallization to obtain 1,8-Dihydrazinyloctane dihydrochloride as a white crystalline solid. This method has been reported in various scientific journals and has been used to synthesize 1,8-Dihydrazinyloctane dihydrochloride for research purposes.
科学的研究の応用
1,8-Dihydrazinyloctane dihydrochloride has been used in various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has also been used in the development of biosensors for the detection of glucose and other biomolecules. Additionally, 1,8-Dihydrazinyloctane dihydrochloride has been used in the synthesis of polymeric materials for drug delivery and tissue engineering applications.
特性
IUPAC Name |
8-hydrazinyloctylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N4.2ClH/c9-11-7-5-3-1-2-4-6-8-12-10;;/h11-12H,1-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVKZQETFZBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNN)CCCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Hydrazinyloctyl)hydrazine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2912528.png)


![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/no-structure.png)
![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide](/img/structure/B2912533.png)

![N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2912536.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)


![5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2912548.png)
